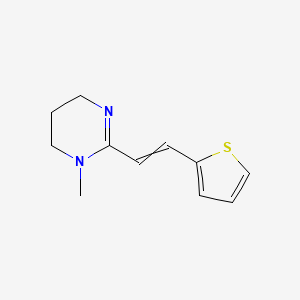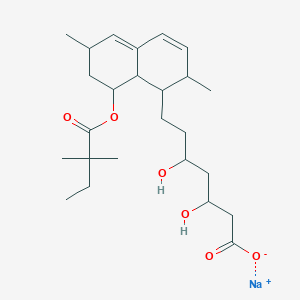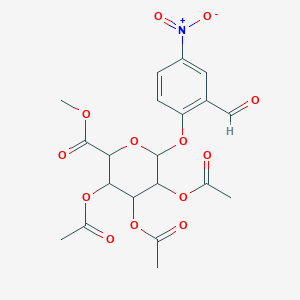![molecular formula C16H12Br2O2 B13385705 Bis[4-(bromomethyl)phenyl]ethane-1,2-dione CAS No. 21514-58-9](/img/structure/B13385705.png)
Bis[4-(bromomethyl)phenyl]ethane-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis-(4-bromomethyl-phenyl)-ethane-1,2-dione is an organic compound with the molecular formula C16H12Br2O2 It is characterized by the presence of two bromomethyl groups attached to a phenyl ring, which are further connected to an ethane-1,2-dione core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis-(4-bromomethyl-phenyl)-ethane-1,2-dione typically involves the bromination of 1,2-diphenylethane-1,2-dione. The reaction is carried out using bromine in the presence of a suitable solvent, such as carbon tetrachloride or chloroform, under controlled temperature conditions. The reaction proceeds via electrophilic substitution, where bromine atoms replace hydrogen atoms on the phenyl rings.
Industrial Production Methods
On an industrial scale, the production of 1,2-Bis-(4-bromomethyl-phenyl)-ethane-1,2-dione follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common practices to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Bis-(4-bromomethyl-phenyl)-ethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the dione group to diols.
Substitution: The bromomethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Diols and hydroxy derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,2-Bis-(4-bromomethyl-phenyl)-ethane-1,2-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive bromomethyl groups.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of advanced materials, including polymers and dyes, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 1,2-Bis-(4-bromomethyl-phenyl)-ethane-1,2-dione involves its ability to undergo electrophilic and nucleophilic reactions. The bromomethyl groups are highly reactive, allowing the compound to interact with various molecular targets. In biological systems, it can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
- 1,2-Bis-(4-methoxyphenyl)-ethane-1,2-dione
- 1,2-Bis-(4-chloromethyl-phenyl)-ethane-1,2-dione
- 1,2-Bis-(4-fluoromethyl-phenyl)-ethane-1,2-dione
Uniqueness
1,2-Bis-(4-bromomethyl-phenyl)-ethane-1,2-dione is unique due to the presence of bromine atoms, which impart distinct reactivity and properties compared to its analogs. The bromomethyl groups enhance its electrophilic character, making it a versatile intermediate in organic synthesis and materials science.
Propiedades
Número CAS |
21514-58-9 |
|---|---|
Fórmula molecular |
C16H12Br2O2 |
Peso molecular |
396.07 g/mol |
Nombre IUPAC |
1,2-bis[4-(bromomethyl)phenyl]ethane-1,2-dione |
InChI |
InChI=1S/C16H12Br2O2/c17-9-11-1-5-13(6-2-11)15(19)16(20)14-7-3-12(10-18)4-8-14/h1-8H,9-10H2 |
Clave InChI |
RCRZSNPOVXBYBQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CBr)C(=O)C(=O)C2=CC=C(C=C2)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Sodium;[3-hydroxy-5-[2-(4-hydroxyphenyl)ethenyl]phenyl] sulfate](/img/structure/B13385647.png)
![Potassium;3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13385648.png)

![9-Methoxy-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol](/img/structure/B13385678.png)
![2-[2-[8-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1-hydroxy-7-(hydroxymethyl)-4a,4b,7,10a-tetramethylspiro[3,4,5,6,6a,8,9,10,10b,11,12,12a-dodecahydro-1H-chrysene-2,5'-oxane]-2'-yl]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13385679.png)
![4-(1-aminoethyl)-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide;dihydrochloride](/img/structure/B13385686.png)
![[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-tetratriaconta-16,19,22,25,28-pentaenoylsulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate](/img/structure/B13385694.png)
![[2-[1-[1-[3-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(2,5-difluorophenyl)-2-hydroxybutyl]-1,2,4-triazol-4-ium-4-yl]ethoxycarbonyl-methylamino]pyridin-3-yl]methyl 2-(methylamino)acetate;hydrogen sulfate](/img/structure/B13385701.png)
![3,5-dichloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,6-dihydroxybenzamide](/img/structure/B13385703.png)
![[6-[[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 8-(hydroxymethyl)-9-[4-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate](/img/structure/B13385720.png)
![(2R)-1-(Phenylmethyl)-N-[3-(spiro[isobenzofuran-1(3H),4'-piperidin]-1-yl)propyl-2-pyrrolidinecarboxamide](/img/structure/B13385727.png)
